Methyl 3-(4-cyclohexylphenyl)-5-methyl-1,2-oxazole-4-carboxylate
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Overview
Description
Methyl 3-(4-cyclohexylphenyl)-5-methyl-1,2-oxazole-4-carboxylate is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a cyclohexylphenyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-cyclohexylphenyl)-5-methyl-1,2-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyclohexylbenzaldehyde with methyl 2-bromo-3-oxobutanoate in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-cyclohexylphenyl)-5-methyl-1,2-oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Methyl 3-(4-cyclohexylphenyl)-5-methyl-1,2-oxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing bioactive molecules.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(4-cyclohexylphenyl)-5-methyl-1,2-oxazole-4-carboxylate involves its interaction with molecular targets and pathways. The oxazole ring and cyclohexylphenyl group contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-phenylphenyl)-5-methyl-1,2-oxazole-4-carboxylate
- Methyl 3-(4-cyclohexylphenyl)-5-ethyl-1,2-oxazole-4-carboxylate
- Methyl 3-(4-cyclohexylphenyl)-5-methyl-1,2-thiazole-4-carboxylate
Uniqueness
Methyl 3-(4-cyclohexylphenyl)-5-methyl-1,2-oxazole-4-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its cyclohexylphenyl group enhances its hydrophobicity and potential interactions with lipid membranes, while the oxazole ring provides a versatile platform for further modifications.
Properties
Molecular Formula |
C18H21NO3 |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
methyl 3-(4-cyclohexylphenyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C18H21NO3/c1-12-16(18(20)21-2)17(19-22-12)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3 |
InChI Key |
UOAJDMWBXZNJTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)C3CCCCC3)C(=O)OC |
Origin of Product |
United States |
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